molecular formula C15H30 B099187 Propylene pentamer CAS No. 15220-87-8

Propylene pentamer

Cat. No. B099187
Key on ui cas rn: 15220-87-8
M. Wt: 210.4 g/mol
InChI Key: RQFVHGAXCJVPBZ-UHFFFAOYSA-N
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Patent
US07943796B2

Procedure details

An alkylphenol was made by alkylating a phenol with a propylene pentamer commercially available from Chevron Oronite Company LLC. The propylene pentamer was obtained as the bottoms product of the distillation of propylene oligomer derived from an oligomerization process that employed a bulk liquid phosphoric acid catalyst. The propylene pentamer had an initial boiling point of 236.5° C. and a final boiling point of 295.2° C. and the following carbon number distribution as set forth below in Table 1.
[Compound]
Name
alkylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(O)[CH:6]=CC=C[CH:2]=1.[CH3:8][CH:9]=[CH2:10].[CH3:11][CH:12]=[CH2:13].[CH3:14][CH:15]=[CH2:16].[CH3:17][CH:18]=[CH2:19].[CH3:20][CH:21]=[CH2:22]>>[CH3:6][CH:1]=[CH2:2].[CH3:10][CH:9]=[CH2:8].[CH3:13][CH:12]=[CH2:11].[CH3:16][CH:15]=[CH2:14].[CH3:19][CH:18]=[CH2:17].[CH2:20]=[CH:21][CH3:22] |f:1.2.3.4.5,6.7.8.9.10|

Inputs

Step One
Name
alkylphenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=C.CC=C.CC=C.CC=C.CC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=C.CC=C.CC=C.CC=C.CC=C
Name
Type
product
Smiles
C=CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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